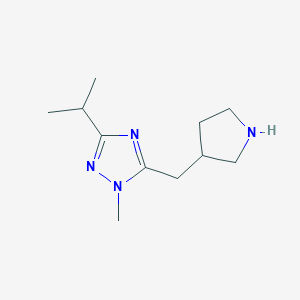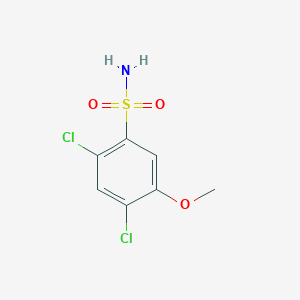![molecular formula C8H7F4NO2S B13522134 [4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B13522134.png)
[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide is an organofluorine compound characterized by the presence of both fluoro and trifluoromethyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of 4-fluoro-2-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The final product is often purified through recrystallization or chromatography techniques to achieve the desired purity levels.
化学反応の分析
Types of Reactions
[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluoro and trifluoromethyl groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the sulfonamide group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups attached to the benzene ring.
科学的研究の応用
[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required.
作用機序
The mechanism of action of [4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
類似化合物との比較
Similar Compounds
4-Fluoro-2-(trifluoromethyl)phenylboronic Acid: Similar in structure but contains a boronic acid group instead of a sulfonamide group.
4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group but lacks the fluoro substituent.
2-Fluoro-4-(trifluoromethyl)phenylacetonitrile: Similar structure with a nitrile group instead of a sulfonamide group.
Uniqueness
The uniqueness of [4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide lies in its combination of fluoro and trifluoromethyl groups attached to a benzene ring with a sulfonamide functional group. This combination imparts unique chemical properties, such as high stability, reactivity, and potential biological activity, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C8H7F4NO2S |
|---|---|
分子量 |
257.21 g/mol |
IUPAC名 |
[4-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H7F4NO2S/c9-6-2-1-5(4-16(13,14)15)7(3-6)8(10,11)12/h1-3H,4H2,(H2,13,14,15) |
InChIキー |
AQNAIPKSWOQNIF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CS(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



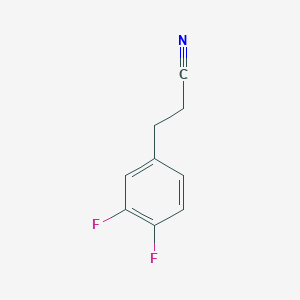
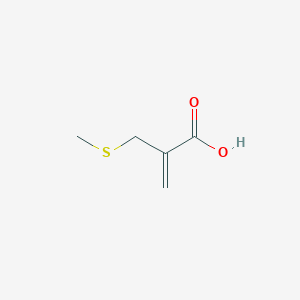

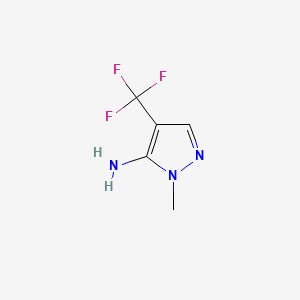
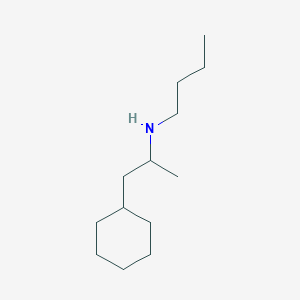


![rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13522118.png)
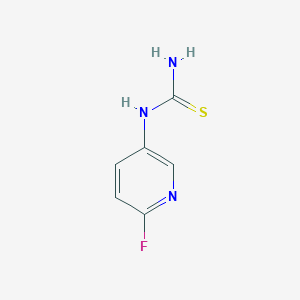
![1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride](/img/structure/B13522123.png)

